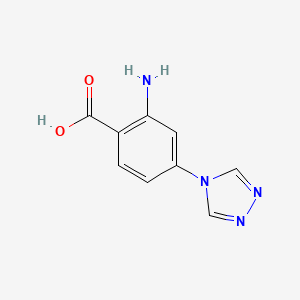

2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Beschreibung

BenchChem offers high-quality 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-4-(1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-8-3-6(13-4-11-12-5-13)1-2-7(8)9(14)15/h1-5H,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDSNKGNAVUYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588003 | |

| Record name | 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-19-3 | |

| Record name | 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and chemically sound synthetic pathway for 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. This molecule is of significant interest to the pharmaceutical and materials science sectors, combining the pharmacologically privileged anthranilic acid scaffold with the versatile 1,2,4-triazole moiety. The proposed synthesis is designed for clarity, efficiency, and reproducibility, leveraging fundamental principles of organic chemistry. The pathway proceeds via a two-step sequence involving a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction. This document offers detailed mechanistic insights, step-by-step experimental protocols, and data presentation to support researchers and drug development professionals in their synthetic endeavors.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of modern drug design. The target molecule, 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, represents a compelling fusion of two such scaffolds.

-

The Anthranilic Acid Core: 2-Aminobenzoic acid (anthranilic acid) and its derivatives are key structural motifs in a multitude of clinically significant drugs, renowned for their anti-inflammatory, analgesic, and antimicrobial properties.[1] Their ability to chelate metals and participate in hydrogen bonding makes them versatile building blocks for creating molecules with specific biological targets.

-

The 1,2,4-Triazole Moiety: The 1,2,4-triazole ring is a five-membered heterocycle that is a bioisostere of an amide bond, granting it high metabolic stability and unique electronic properties.[2] This ring system is integral to a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant effects.[3][4]

The conjugation of these two scaffolds via a stable C-N linkage yields a novel chemical entity with significant potential for applications in drug discovery and materials science. This guide provides a scientifically grounded pathway to access this valuable compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule identifies the primary strategic disconnection at the C4-N4 bond between the benzoic acid ring and the triazole heterocycle.

Caption: Retrosynthetic analysis of the target molecule.

This disconnection points to an N-arylation reaction as the key bond-forming step.[5] To achieve the desired regiochemistry and facilitate this transformation, a two-step forward synthesis is proposed:

-

Nucleophilic Aromatic Substitution (SNAr): An electronically activated benzoic acid derivative, 4-fluoro-2-nitrobenzoic acid, is reacted with 1,2,4-triazole. The strong electron-withdrawing effect of the ortho-nitro group activates the para-fluorine atom for displacement by the nucleophilic triazole.

-

Nitro Group Reduction: The intermediate, 2-nitro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, is then subjected to selective reduction of the nitro group to yield the final 2-amino product.

This approach is advantageous due to the commercial availability of the starting materials and the high efficiency and predictability of the chosen reaction classes.

Proposed Synthetic Pathway and Mechanistic Rationale

The proposed pathway is a robust and scalable method for the synthesis of the title compound.

Overall Reaction Scheme

Caption: Proposed two-step synthesis pathway.

Step 1: N-Arylation via Nucleophilic Aromatic Substitution

This step involves the formation of the critical C-N bond.

-

Reaction: 4-Fluoro-2-nitrobenzoic acid + 1,2,4-Triazole → 2-Nitro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

-

Causality and Expertise:

-

Substrate Activation: The nitro group at the C2 position is a powerful electron-withdrawing group. Through resonance and inductive effects, it drastically lowers the electron density of the aromatic ring, particularly at the C4 position (para). This electronic deficit makes the C4 carbon highly electrophilic and susceptible to nucleophilic attack.

-

Leaving Group: Fluoride is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, and its small size offers minimal steric hindrance.

-

Nucleophile Generation: 1,2,4-Triazole is weakly acidic. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the triazole, forming the highly nucleophilic triazolide anion. This anion is the active species in the reaction.

-

Solvent Choice: A polar aprotic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) is ideal. These solvents effectively solvate the potassium cation, leaving the triazolide anion "naked" and highly reactive, thereby accelerating the reaction rate.

-

Step 2: Selective Nitro Group Reduction

This final step unmasks the amino group to yield the target compound.

-

Reaction: 2-Nitro-4-(4H-1,2,4-triazol-4-yl)benzoic acid → 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

-

Causality and Expertise:

-

Reagent Selection: Tin(II) chloride (SnCl₂) in the presence of a protic source like hydrochloric acid (HCl) is a classic and highly effective method for the reduction of aromatic nitro groups. It is known for its high chemoselectivity, leaving other functional groups like the carboxylic acid and the triazole ring intact under controlled conditions.

-

Mechanism: The reduction is a multi-step process involving the transfer of six electrons from the Sn(II) species to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates, ultimately yielding the primary amine.

-

Alternative Methods: While catalytic hydrogenation (e.g., H₂ over Pd/C) is another common method, it can sometimes be sluggish for sterically hindered nitro groups or lead to side reactions. The SnCl₂ method is often more reliable on a laboratory scale for this type of substrate.

-

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Protocol for Step 1: 2-Nitro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-nitrobenzoic acid (1.0 eq).

-

Add 1,2,4-triazole (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

-

Add anhydrous Dimethyl sulfoxide (DMSO) to create a ~0.5 M solution with respect to the starting benzoic acid.

-

Heat the reaction mixture to 100-110 °C and stir vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 10% Methanol in Dichloromethane). The reaction is typically complete within 6-12 hours.

-

Upon completion, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water (10x the volume of DMSO).

-

Acidify the aqueous solution to pH 2-3 by the dropwise addition of concentrated HCl. This will precipitate the product.

-

Stir the resulting slurry for 30 minutes in an ice bath.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities.

-

Dry the solid product under vacuum to yield the intermediate as a pale yellow or off-white solid.

Protocol for Step 2: 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

-

In a round-bottom flask, suspend the 2-nitro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (1.0 eq) from Step 1 in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).

-

Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

-

Slowly add concentrated hydrochloric acid (HCl, ~2.0 eq) dropwise via an addition funnel. The reaction is exothermic.

-

Continue refluxing for 2-4 hours, monitoring by TLC until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.

-

Basify the solution to pH 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). This will precipitate the tin salts and the product.

-

Filter the entire mixture through a pad of Celite to remove the inorganic tin salts, washing the pad with ethanol or ethyl acetate.

-

Collect the filtrate and remove the organic solvent under reduced pressure.

-

The resulting aqueous layer can be further extracted with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a solid.

Data Presentation

The following table summarizes the key reagents and conditions for the proposed synthesis.

| Step | Reactant 1 | Reactant 2 | Key Reagent(s) | Solvent | Temp. (°C) | Typical Time (h) |

| 1 | 4-Fluoro-2-nitrobenzoic acid | 1,2,4-Triazole | K₂CO₃ | DMSO | 100-110 | 6-12 |

| 2 | Nitro-intermediate | SnCl₂·2H₂O | HCl | Ethanol | ~78 | 2-4 |

Conclusion

This guide outlines a logical, efficient, and well-precedented two-step synthetic route to 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. By leveraging a nucleophilic aromatic substitution followed by a standard nitro group reduction, this pathway provides a reliable method for accessing this valuable compound. The detailed protocols and mechanistic discussions herein are intended to empower researchers in the fields of medicinal chemistry and materials science to synthesize and further explore the potential of this promising molecule.

References

-

Synthesis of[2]triazoloquinazolone derivatives using anthranilic acid catalyst. (n.d.). ResearchGate. Retrieved January 18, 2026, from

- Synthesis of Trifunctional Thiazole-Fused Anthranilonitrile and Anthranilic Acid Derivatives. (n.d.). ResearchGate.

- Ang, W. Z., Low, C. K. Y., & Yo. (n.d.). Ligand-free CuCL-catalyzed N-arylation of 1,2,4-triazole with aryl bromides. NIE Digital Repository.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). ResearchGate.

- Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. (2021). PubMed.

- An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Semantic Scholar.

- Suramwar, N. V., Thakare, S. R., & Niraj, T. (2012). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Organic Chemistry International.

- Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024). National Institutes of Health.

- Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. (n.d.). SciSpace.

- N-arylation of 1,2,4-triazole. (n.d.). ResearchGate.

- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI.

- Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. (n.d.). MDPI.

-

Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved January 18, 2026, from

- Yogeeswari, P., Sriram, D., & Kavya, R. (2009). Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H)-ones. SciSpace.

Sources

physicochemical properties of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive framework for the characterization of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS No. 915920-19-3). While specific experimental data for this compound is not extensively available in public literature, this document serves as a procedural blueprint for researchers, scientists, and drug development professionals. It outlines the critical physicochemical properties relevant to preclinical development and furnishes detailed, field-proven protocols for their determination. By grounding our approach in standard methodologies for structural analogues such as aminobenzoic acids and triazoles, this guide ensures scientific integrity and provides a robust pathway for comprehensive characterization.

Introduction and Molecular Overview

2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a unique heterocyclic compound featuring three key pharmacophores: a benzoic acid moiety, an aniline-like amino group, and a 1,2,4-triazole ring. This combination of functional groups suggests a complex acid-base profile and the potential for diverse intermolecular interactions, making it a molecule of interest in medicinal chemistry and materials science.[1] The 1,2,4-triazole ring, in particular, is a well-established scaffold in a wide array of therapeutic agents due to its metabolic stability and ability to act as a hydrogen bond donor and acceptor.[2]

A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any meaningful application, particularly in drug development, where properties like solubility, lipophilicity, and acidity dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the authoritative methodologies required to generate this essential data package.

Caption: Logical relationship between the molecule, its key properties, and their downstream impact.

Compound Identification and Summary of Properties

While experimental values require determination, the foundational identifiers for this molecule have been established.

| Property | Data | Source |

| IUPAC Name | 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | - |

| CAS Number | 915920-19-3 | [3][4][5][6] |

| Molecular Formula | C₉H₈N₄O₂ | [4] |

| Molecular Weight | 204.19 g/mol | [3] |

| Melting Point | Requires Experimental Determination | - |

| Aqueous Solubility | Requires Experimental Determination | - |

| Lipophilicity (LogP) | Requires Experimental Determination | - |

| Acidity (pKa) | Requires Experimental Determination | - |

Authoritative Experimental Protocols

The following sections detail the standard, industry-accepted protocols for determining the critical physicochemical properties of a novel chemical entity like 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Protocol for Determination of Aqueous Thermodynamic Solubility

Causality: Thermodynamic solubility, measured at equilibrium, is the true measure of a compound's solubility. It is a critical parameter for predicting oral bioavailability and guiding formulation development. The shake-flask method, though manual, remains the "gold standard" for its accuracy and direct measurement of a saturated solution in equilibrium.[6]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology (Shake-Flask Method):

-

Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 7.4).

-

Addition of Compound: Add an excess of solid 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid to a series of vials, ensuring a visible amount of undissolved solid remains. This is critical; without excess solid, you are measuring a concentration, not a solubility.[5]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 37 °C) for a sufficient duration to reach equilibrium. A typical period is 24 to 72 hours.[5] Taking samples at multiple time points (e.g., 24h and 48h) can validate that equilibrium has been reached.

-

Phase Separation: Remove the vials and allow them to stand. Separate the solid from the liquid phase via centrifugation at high speed or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully sample the clear supernatant. Prepare a standard curve of the compound in the same buffer. Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS.

-

Data Reporting: Report the solubility in mg/mL or µM at each specific pH and temperature.

Protocol for Determination of Lipophilicity (LogP)

Causality: The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. While the shake-flask method is traditional, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more efficient, and highly reproducible alternative that correlates well with shake-flask values.[7][8] The method relies on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity.

Step-by-Step Methodology (RP-HPLC Method):

-

System Setup: Use a C18 reversed-phase column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.

-

Calibration: Prepare a set of 5-10 reference compounds with known LogP values that bracket the expected LogP of the test compound.[8]

-

Sample Analysis: Inject the test compound and the reference compounds onto the HPLC system. Determine the retention time (t_R) for each compound.

-

Calculation of Retention Factor (k): Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Extrapolation to log k_w: For ionizable compounds, it is crucial to determine the retention factor in a purely aqueous mobile phase (log k_w). This is achieved by running the analysis with varying concentrations of the organic modifier and extrapolating the results back to 0% organic phase.[9]

-

Correlation and Determination: Create a calibration curve by plotting the known LogP values of the reference compounds against their calculated log k_w values. Use the linear regression equation from this curve to calculate the LogP of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid from its log k_w value.

Protocol for Determination of Acidity Constant (pKa)

Causality: The pKa values of a molecule dictate its ionization state at different pH levels, which profoundly affects its solubility, permeability, and target binding. Given the presence of both an acidic carboxylic acid and a basic amino group, this compound is expected to be zwitterionic. Potentiometric titration is a highly precise and direct method for pKa determination.[10][11]

Step-by-Step Methodology (Potentiometric Titration):

-

Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent, often a mixture of water and a co-solvent (like methanol or DMSO) to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with a combined pH electrode. Place the solution in a temperature-controlled vessel with constant stirring.

-

Titration: Titrate the solution stepwise with a standardized titrant (e.g., 0.1 M HCl followed by 0.1 M NaOH) to cover a wide pH range. Record the pH value after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[12] For a diprotic or zwitterionic compound, multiple inflection points corresponding to the different ionizable groups will be observed. The pH at the half-equivalence point for each ionization step corresponds to the pKa of that functional group.[11]

Protocols for Structural Confirmation

Causality: Unambiguous confirmation of the chemical structure is the foundation of all subsequent analysis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides orthogonal data to confirm connectivity, composition, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, one would expect distinct signals for the aromatic protons on the benzene ring, the protons on the triazole ring, and a broad signal for the amino protons.[8][10][13]

-

¹³C NMR: This provides information on the number of different types of carbon atoms in the molecule. A standard ¹³C spectrum will show signals for all unique carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[14][15]

-

Sample Preparation: A typical sample for NMR requires dissolving ~1-5 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[16]

Mass Spectrometry (MS):

-

Purpose: MS is used to determine the exact molecular weight of the compound, confirming its elemental composition.[12]

-

Technique: High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is the preferred method. It provides a highly accurate mass measurement that can confirm the molecular formula C₉H₈N₄O₂.

-

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide additional structural information, helping to confirm the connectivity of the different ring systems.[17][18]

Conclusion

2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid presents a compelling scaffold for further investigation in pharmaceutical and chemical research. While specific experimental data is not yet prevalent, this guide establishes the necessary framework for its comprehensive physicochemical characterization. The application of these robust, industry-standard protocols for determining solubility, lipophilicity, pKa, and structural identity will generate the high-quality, reliable data essential for advancing its development. This systematic approach ensures that subsequent research and development efforts are built upon a foundation of scientific rigor and trustworthiness.

References

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

How do you perform the shake flask method to determine solubility? (2017). Quora. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies. [Link]

-

Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (2021). National Institutes of Health. [Link]

-

CAS NO. 915920-19-3 | 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. (n.d.). Arctom. [Link]

-

Mass Spectrometry of Heterocyclic Compounds. (n.d.). Defense Technical Information Center. [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). PubMed. [Link]

-

Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. (2023). ProQuest. [Link]

-

Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (1991). PubMed. [Link]

-

Assessment of reverse-phase chromatographic methods for determination of partition coefficients. (n.d.). ECETOC. [Link]

-

Measurement of Acidity (pKa). (n.d.). ECETOC. [Link]

-

pH titration- for the determination of pKa value of weak acid. (2020). YouTube. [Link]

-

Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020). MDPI. [Link]

-

A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. (2014). Semantic Scholar. [Link]

-

The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. (n.d.). ResearchGate. [Link]

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2018). MDPI. [Link]

-

4-Aminobenzoic Acid | C7H7NO2 | CID 978. (n.d.). PubChem. [Link]

-

What are the minimum amounts of samples needed for 1H-NMR and 13C-NMR? (2013). ResearchGate. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. (2018). Royal Society of Chemistry. [Link]

Sources

- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties [mdpi.com]

- 3. 915920-19-3|2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | 915920-19-3 [sigmaaldrich.com]

- 5. arctomsci.com [arctomsci.com]

- 6. theclinivex.com [theclinivex.com]

- 7. researchgate.net [researchgate.net]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. mdpi.com [mdpi.com]

- 14. [PDF] A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Semantic Scholar [semanticscholar.org]

- 15. books.rsc.org [books.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Mass spectrometry of heterocyclic compounds | Semantic Scholar [semanticscholar.org]

- 18. Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of <i>N</i>-[5-Aminothiophen-2-yl]thioureas - ProQuest [proquest.com]

A Technical Guide to 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intersection of the aminobenzoic acid scaffold with heterocyclic moieties like the 1,2,4-triazole ring presents a fertile ground for the discovery of novel therapeutic agents. This guide provides a comprehensive technical overview of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, a molecule of significant interest in medicinal chemistry. While a specific CAS number for this compound is not readily found in public databases, indicating its novelty, this document outlines a plausible synthetic pathway, methods for its characterization, and explores its potential pharmacological applications based on established principles and data from structurally related compounds. Detailed experimental protocols for both synthesis and preliminary biological screening are provided to empower researchers in their exploration of this promising chemical entity.

Introduction: The Strategic Importance of the Triazolyl-Aminobenzoic Acid Scaffold

The pursuit of novel molecular entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. The strategic combination of privileged scaffolds—molecular frameworks known to interact with biological targets—is a time-honored approach to generating new drug candidates. Benzoic acid derivatives are fundamental in this regard, offering a versatile platform for structural modification.[1] The introduction of a 1,2,4-triazole ring is of particular significance. This five-membered heterocycle is a bioisostere for amide and ester groups, capable of improving metabolic stability and pharmacokinetic properties.[2][3][4] Furthermore, the 1,2,4-triazole nucleus is a key component in a wide array of clinically approved drugs and is associated with diverse pharmacological activities, including antifungal, anticancer, antiviral, and anticonvulsant properties.[5][6]

The specific molecule, 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, combines these features, presenting a unique substitution pattern that may unlock novel biological activities. The presence of the ortho-amino group and the carboxylic acid function on the benzoic acid ring provides multiple points for further derivatization, while the 4-yl linkage to the 4H-1,2,4-triazole suggests specific electronic and steric properties that could influence target binding.

Proposed Synthesis Pathway

Given the novelty of the target compound, a robust and logical synthetic route must be devised. A plausible and efficient pathway begins with a commercially available starting material, 2-amino-4-bromobenzoic acid, and proceeds through a key N-arylation step. This approach is advantageous as it builds the core structure in a convergent manner.

The proposed two-step synthesis involves:

-

Ullmann Condensation: A copper-catalyzed N-arylation of 4H-1,2,4-triazole with 2-amino-4-bromobenzoic acid. This classic reaction is effective for forming C-N bonds between aryl halides and nitrogen heterocycles.[7][8]

-

Purification: Standard chromatographic techniques to isolate the final product.

Caption: Proposed Synthetic Workflow for 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Detailed Experimental Protocols

Synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

This protocol is a proposed method and may require optimization.

Materials:

-

2-amino-4-bromobenzoic acid

-

4H-1,2,4-triazole

-

Copper(I) iodide (CuI)

-

L-proline

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-bromobenzoic acid (1.0 eq), 4H-1,2,4-triazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.5 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DMSO via syringe.

-

Heat the reaction mixture to 120 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify to pH 3-4 with 1M HCl, which should precipitate the crude product.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Characterization

The synthesized compound should be characterized using standard analytical techniques. Expected spectral data, based on analogous structures, are summarized below.[9][10][11]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the benzoic acid ring (doublets and a singlet), two singlets for the triazole protons, a broad singlet for the amino (NH₂) protons, and a broad singlet for the carboxylic acid (COOH) proton. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons of the benzoic acid, the triazole ring carbons, and the carboxyl carbon. |

| FT-IR (cm⁻¹) | Broad O-H stretch (carboxylic acid), N-H stretches (amino group), C=O stretch (carboxylic acid), C=N and C=C stretches (aromatic and triazole rings). |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of C₉H₈N₄O₂. |

Potential Therapeutic Applications and Biological Evaluation

Derivatives of 1,2,4-triazole and aminobenzoic acid have demonstrated a wide range of biological activities.[1][5][6] This suggests that 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid could be a promising candidate for screening in several therapeutic areas.

-

Anticancer Activity: Many triazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[12][13] The title compound could be evaluated for its anti-proliferative activity.

-

Antimicrobial Activity: The triazole moiety is a hallmark of many antifungal drugs. The compound could be screened for its activity against clinically relevant bacterial and fungal strains.[14][15]

-

Anticonvulsant Activity: Certain 4-amino-4H-1,2,4-triazole derivatives have shown significant anticonvulsant properties.[16]

Protocol for In Vitro Anticancer Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of a novel compound against cancer cell lines.[17]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Test compound dissolved in DMSO (stock solution)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion

While 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid may not yet be a cataloged compound, its rational design based on privileged scaffolds suggests significant potential for drug discovery. This guide provides the necessary foundational information for its synthesis, characterization, and preliminary biological evaluation. The proposed protocols are based on well-established and reliable methods, offering a solid starting point for researchers to explore the therapeutic promise of this novel molecule. The insights and methodologies presented herein are intended to facilitate further investigation into this and related compounds, ultimately contributing to the development of new and effective therapeutic agents.

References

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

- Zhang, J., et al. (2013). Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Organic Letters.

-

Various Authors. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

- Scarpino, A., et al. (2021). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore.

- Wang, X., et al. (2023). Triazoles: a privileged scaffold in drug design and novel drug discovery. DOI.

- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8.

- Maji, B., & Sreedhar, B. (2015). Mechanochemical protocols for reduction of nitroarenes to anilines.

- BenchChem. (2025). In Vitro Assay Development for Novel Anti-Cancer Agents.

- Zhang, J., et al. (2013). Multicomponent synthesis of 1-aryl 1,2,4-triazoles. PubMed.

- Dhiman, S., & Chakraborti, A. K. (2017). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.

- Rauth, A. M., et al. (1998).

- Tretter, M. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- Wikipedia contributors. (n.d.). Reduction of nitro compounds. Wikipedia.

-

Prachand, S. (2014). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][14][18] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

- Parveen, M., et al. (2022).

- Lo, C., et al. (2009). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.

- Desai, D. G., et al. (1999). Rapid and Inexpensive Method For Reduction of Nitroarenes To Anilines. Scribd.

- BenchChem. (2025).

- Holm, A., & Straub, T. (2011). Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Synthesis, 2011(13), 2153-2158.

- Alsaad, H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 415–428.

- Radi, M., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches.

- Gontijo, R. J., et al. (2021). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. Molecules, 26(9), 2597.

- Sharma, P., & Sharma, B. (2012). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4- triazole-3-thiol]. Journal of Nepal Chemical Society, 30, 174-177.

- BenchChem. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- Anonymous. (n.d.). NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Chinese Chemical Society.

- Yhobu, Z., et al. (2021). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review.

- BenchChem. (2025). The Versatile Building Block: A Technical Guide to 2-Amino-4-bromo-6-nitrobenzoic Acid in Organic Synthesis.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-Amino-3,5-diiodobenzamide.

- Patra, A., et al. (2019). Scheme 1: Syntheses of the 2-nitrobenzoic acid precursors for (a) 5Pip,...

- Kaur, R., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(3), 267-284.

- Anonymous. (2006). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole.

- Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42.

- Wikipedia contributors. (n.d.).

- Varma, R. S. (2020).

- Hossain, T. J. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.

-

Anonymous. (2021). 4-(4-(((1H-Benzo[d][14][18][19]triazol-1-yl)oxy)methyl). MDPI.

- Alsaad, H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3-dimethyl aminobenzoic acid) moiety.

- Cheng, Y. R. (2014).

- CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid. (2015).

- Rios, J. L., et al. (2015). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 5(2), 71-79.

- A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. (2024). TREA.

- Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(34), 19683-19693.

- Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. SciSpace.

- Zheng, X., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.

- Gontijo, R. J., et al. (2021). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. PubMed.

- Anonymous. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. International Journal of Chemical and Physical Sciences.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unimore.it [iris.unimore.it]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 13. researchgate.net [researchgate.net]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Amine synthesis by nitro compound reduction [organic-chemistry.org]

spectral analysis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

An In-Depth Technical Guide to the Spectral Analysis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Foreword

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, molecules incorporating both aminobenzoic acid and triazole moieties are of significant interest due to their diverse pharmacological activities. This guide provides a comprehensive, in-depth technical overview of the spectral analysis of a representative molecule, 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. As a Senior Application Scientist, my objective is to not only present the data but to also instill a deeper understanding of the causality behind the experimental choices and the logic of spectral interpretation. This document is designed for researchers, scientists, and drug development professionals, providing a framework for the rigorous characterization of similar novel chemical entities.

Introduction to the Structural Elucidation of a Novel Heterocycle

The unequivocal determination of a molecule's structure is the foundation upon which all subsequent biological and pharmacological studies are built. In the case of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, we have a molecule with several key structural features that will be interrogated using a suite of spectroscopic techniques:

-

A Substituted Benzene Ring: The aromatic core will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

An Aminobenzoic Acid Moiety: The carboxylic acid and amino groups will provide distinct signatures, particularly in IR and NMR.

-

A 1,2,4-Triazole Ring: This nitrogen-rich heterocycle will have unique NMR and mass fragmentation patterns.

The synergistic application of NMR, IR, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy provides a self-validating system for structural confirmation. Each technique offers a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, both ¹H and ¹³C NMR will be indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The choice of solvent is critical in ¹H NMR. A deuterated solvent that can solubilize the analyte without exchanging with labile protons is ideal. For a compound with a carboxylic acid and an amino group, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will allow for the observation of the -COOH and -NH₂ protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Gently agitate the tube to ensure complete dissolution.

-

-

Instrument Parameters (Example: 500 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for good signal-to-noise.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of all protons.

-

Acquisition Time (aq): 3-4 seconds for high resolution.

-

Spectral Width (sw): 0-16 ppm to encompass all expected signals.

-

Temperature: 298 K.

-

Hypothetical ¹H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |

| ~12.5 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet. |

| ~8.5 | s | 2H | Triazole C-H | The two equivalent protons on the triazole ring are expected to be in a deshielded environment due to the electronegativity of the nitrogen atoms. |

| ~7.8 | d | 1H | H-6 | This proton is ortho to the carboxylic acid group and will be deshielded. It will appear as a doublet due to coupling with H-5. |

| ~7.2 | d | 1H | H-3 | This proton is ortho to the triazole ring and will also be deshielded, appearing as a doublet due to coupling with H-5. |

| ~6.8 | dd | 1H | H-5 | This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. |

| ~5.5 | br s | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on concentration and solvent. |

Trustworthiness: The integration values are crucial for a self-validating interpretation. The relative ratios of the integrated signals should correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: ¹³C NMR is less sensitive than ¹H NMR, so a higher concentration or a greater number of scans is often required. A proton-decoupled experiment is typically run to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR, or prepare a more concentrated sample (20-50 mg in 0.7 mL of DMSO-d₆).

-

-

Instrument Parameters (Example: 125 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0-200 ppm.

-

Hypothetical ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |

| ~168 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~150 | C-2 | The carbon attached to the amino group is deshielded. |

| ~145 | Triazole C-H | The carbons in the triazole ring are in an electron-deficient environment. |

| ~140 | C-4 | The carbon attached to the triazole ring. |

| ~132 | C-6 | Aromatic CH. |

| ~120 | C-1 | The carbon attached to the carboxylic acid group. |

| ~118 | C-5 | Aromatic CH. |

| ~115 | C-3 | Aromatic CH. |

Authoritative Grounding: The expected chemical shift ranges for various functional groups are well-established in the literature. Standard NMR reference texts and databases can be consulted for confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation:

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Hypothetical IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400-3200 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |

| 3200-2500 | Very Broad | O-H Stretch | Carboxylic Acid (-COOH) |

| ~1700 | Strong | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1620 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1300 | Medium | C-N Stretch | Aromatic Amine |

Trustworthiness: The presence of a very broad absorption from ~3200-2500 cm⁻¹ is a hallmark of a carboxylic acid O-H stretch, and its observation, along with a strong C=O stretch at ~1700 cm⁻¹, provides strong evidence for this functional group.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the one .

Experimental Protocol: HRMS (ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or ammonium hydroxide may be added to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Hypothetical HRMS Data and Interpretation

-

Molecular Formula: C₉H₈N₄O₂

-

Exact Mass: 204.0647

-

Expected Ion in Positive Mode ([M+H]⁺): m/z 205.0725

-

Expected Ion in Negative Mode ([M-H]⁻): m/z 203.0569

Trustworthiness: The observation of the molecular ion at the calculated exact mass to within 5 ppm provides very high confidence in the assigned molecular formula. This data point is crucial for validating the structural hypothesis derived from NMR and IR.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

Expertise & Experience: UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The choice of solvent can influence the wavelength of maximum absorbance (λₘₐₓ).

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette containing only the solvent.

-

Record the sample spectrum over a range of 200-800 nm.

-

Hypothetical UV-Vis Data and Interpretation

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Proposed Transition |

| ~280 | ~15,000 | π → π* transition of the conjugated aromatic system. |

| ~350 | ~5,000 | n → π* transition involving the non-bonding electrons of the nitrogen and oxygen atoms. |

Integrated Spectral Analysis Workflow

The power of this multi-technique approach lies in the integration of the data to build a cohesive structural argument.

Caption: Integrated workflow for structural elucidation.

Conclusion: A Self-Validating Approach

The spectral analysis of a novel compound such as 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a systematic process of evidence gathering and logical deduction. Each spectroscopic technique provides a unique and complementary piece of information. The proton and carbon NMR data elucidate the connectivity of the atoms, the IR spectrum confirms the presence of key functional groups, the high-resolution mass spectrum provides the exact molecular formula, and the UV-Vis spectrum gives insight into the electronic nature of the molecule. When taken together, these data sets provide a robust and self-validating confirmation of the proposed structure, which is a critical step in the advancement of any research or drug development program.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

biological activity of 1,2,4-triazole derivatives

An In-depth Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives

Abstract

The 1,2,4-triazole nucleus is a pivotal scaffold in medicinal chemistry, underpinning the development of a vast array of therapeutic agents. This five-membered heterocyclic ring, containing three nitrogen atoms, serves as a versatile pharmacophore, enabling interactions with a wide range of biological targets. Its unique physicochemical properties, including its ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a bioisosteric replacement for other functional groups, have made it a privileged structure in drug design. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 1,2,4-triazole derivatives, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. We delve into their established roles as potent antifungal and anticancer agents, as well as their emerging applications as antibacterial, antiviral, anticonvulsant, and anti-inflammatory compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate further innovation in this fertile area of medicinal chemistry.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole is an aromatic, five-membered heterocycle with the molecular formula C₂H₃N₃. The arrangement of its three nitrogen atoms confers a unique set of electronic and steric properties that are highly advantageous for drug design.

Physicochemical Properties and Structural Features

The 1,2,4-triazole ring is planar and aromatic, which contributes to its stability. The presence of three nitrogen atoms makes it a good hydrogen bond acceptor and a modest hydrogen bond donor. This ability to participate in hydrogen bonding is crucial for its interaction with biological macromolecules such as enzymes and receptors. Furthermore, the lone pair of electrons on the nitrogen atoms allows for coordination with metal ions, a key feature in the mechanism of action of many 1,2,4-triazole-containing drugs, particularly the azole antifungals.

Significance in Medicinal Chemistry

The 1,2,4-triazole moiety is considered a "privileged scaffold" due to its consistent appearance in a multitude of biologically active compounds. It can act as a rigid linker between different pharmacophoric groups, and its derivatives have shown a remarkable breadth of pharmacological activities. Its metabolic stability and favorable pharmacokinetic profile further enhance its attractiveness as a core structure in drug discovery.

Diverse Biological Activities of 1,2,4-Triazole Derivatives

The versatility of the 1,2,4-triazole scaffold has led to the development of drugs with a wide spectrum of therapeutic applications.

Antifungal Activity

The most well-established therapeutic application of 1,2,4-triazole derivatives is in the treatment of fungal infections. The azole antifungals are a major class of drugs used to combat a variety of mycoses.

The primary mechanism of antifungal action for 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The triazole ring's N4 atom coordinates with the heme iron atom in the active site of the enzyme, while the rest of the molecule interacts with the surrounding amino acid residues. This potent inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

-

Fluconazole: A first-generation triazole, it is widely used for the treatment of candidiasis and cryptococcal meningitis. Its relatively simple structure and water solubility contribute to its excellent oral bioavailability.

-

Itraconazole: A second-generation triazole with a broader spectrum of activity than fluconazole, it is effective against a wider range of fungal pathogens, including Aspergillus species.

-

Voriconazole: Another second-generation triazole, it is a critical agent for the treatment of invasive aspergillosis.

The antifungal activity of 1,2,4-triazole derivatives is highly dependent on their substitution patterns. The core triazole ring is essential for coordinating with the heme iron of lanosterol 14α-demethylase. The substituents on the triazole ring and the rest of the molecule play a crucial role in determining the potency and spectrum of activity by influencing factors such as lipophilicity, steric hindrance, and interactions with the enzyme's active site. For instance, the presence of a 2,4-difluorophenyl group is a common feature in many potent azole antifungals.

Anticancer Activity

In recent years, 1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating significant in vitro and in vivo activity.

The anticancer activity of 1,2,4-triazole derivatives is multifactorial and often involves the inhibition of key enzymes or cellular processes involved in cancer cell proliferation and survival. Some of the reported mechanisms include:

-

Kinase Inhibition: Many 1,2,4-triazole derivatives have been shown to inhibit various protein kinases that are dysregulated in cancer, such as tyrosine kinases and cyclin-dependent kinases.

-

Tubulin Polymerization Inhibition: Some derivatives can interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.

-

Topoisomerase Inhibition: These compounds can inhibit the activity of topoisomerases, enzymes that are crucial for DNA replication and repair.

-

Induction of Apoptosis: Many 1,2,4-triazole derivatives can trigger programmed cell death in cancer cells through various signaling pathways.

Several novel 1,2,4-triazole-containing compounds have shown promising anticancer activity. For example, some derivatives have demonstrated potent inhibitory activity against specific kinases involved in cancer progression. The development of selective and potent 1,2,4-triazole-based kinase inhibitors is an active area of research.

The structural requirements for anticancer activity are diverse and depend on the specific target. However, general trends suggest that the nature and position of substituents on the 1,2,4-triazole ring and any appended aromatic or heterocyclic rings are critical for determining the potency and selectivity of these compounds.

Antimicrobial Activity (Antibacterial and Antitubercular)

Beyond their antifungal properties, 1,2,4-triazole derivatives have also demonstrated promising activity against a range of bacteria, including multidrug-resistant strains.

The antibacterial mechanisms of 1,2,4-triazole derivatives are varied. Some compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. Others may disrupt the bacterial cell wall synthesis or interfere with other vital metabolic pathways. In the context of tuberculosis, some triazole derivatives have shown inhibitory activity against enzymes specific to Mycobacterium tuberculosis.

Research has identified several 1,2,4-triazole-based compounds with significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. These findings highlight the potential of this scaffold in the development of new antibacterial and antitubercular agents.

Antiviral Activity

The 1,2,4-triazole scaffold is also present in some antiviral drugs.

The antiviral activity of 1,2,4-triazole derivatives often involves the inhibition of viral enzymes that are essential for replication. This can include viral proteases, polymerases, or reverse transcriptases.

Ribavirin is a broad-spectrum antiviral drug that contains a 1,2,4-triazole carboxamide moiety. It is used in the treatment of chronic hepatitis C and other viral infections. Its mechanism of action is complex and is believed to involve the inhibition of viral RNA polymerase and the induction of mutations in the viral genome.

Other Notable Biological Activities

The pharmacological versatility of the 1,2,4-triazole nucleus extends to several other therapeutic areas:

-

Anticonvulsant: Certain 1,2,4-triazole derivatives have shown potent anticonvulsant activity in animal models, suggesting their potential for the treatment of epilepsy.

-

Anti-inflammatory: Some compounds incorporating the 1,2,4-triazole ring have demonstrated significant anti-inflammatory effects, often through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).

-

Herbicidal and Plant Growth Regulatory Activity: The 1,2,4-triazole scaffold is also important in agrochemicals, with some derivatives being used as herbicides and plant growth regulators.

Experimental Protocols for Synthesis and Biological Evaluation

The exploration of the biological activities of 1,2,4-triazole derivatives relies on robust synthetic methods and standardized biological assays.

General Synthesis of 1,2,4-Triazole Derivatives

A common and versatile method for the synthesis of 1,2,4-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide with a nitrile.

-

Preparation of the Azide: The organic azide can be prepared from the corresponding alkyl or aryl halide by reaction with sodium azide.

-

Cycloaddition Reaction: The azide is then reacted with a nitrile in a suitable solvent, often at elevated temperatures, to yield the 1,2,4-triazole product. The use of a catalyst, such as a copper(I) salt for the "click" chemistry version of this reaction, can significantly improve the reaction rate and regioselectivity.

-

Purification: The crude product is purified by standard techniques such as recrystallization or column chromatography.

Caption: General synthetic scheme for 1,2,4-triazoles.

In Vitro Antifungal Susceptibility Testing

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3, is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

-

Preparation of Inoculum: A standardized suspension of the fungal test organism is prepared in RPMI-1640 medium.

-

Drug Dilution: The 1,2,4-triazole derivative is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.

Caption: Workflow for antifungal susceptibility testing.

In Vitro Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Drug Treatment: The cells are treated with various concentrations of the 1,2,4-triazole derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

Caption: Workflow of the MTT assay for cytotoxicity.

Future Perspectives and Conclusion

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities of its derivatives, coupled with their favorable drug-like properties, ensure their continued relevance in the quest for new and improved therapeutic agents. Future research will likely focus on the design of more selective and potent 1,2,4-triazole derivatives, the exploration of novel biological targets, and the development of innovative synthetic methodologies. The combination of computational drug design, high-throughput screening, and traditional medicinal chemistry approaches will undoubtedly lead to the discovery of new 1,2,4-triazole-based drugs with enhanced efficacy and safety profiles.

References

A Technical Guide to the Application of Novel Triazole Compounds in Drug Discovery

Introduction: The Triazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The triazole ring, a five-membered heterocycle containing three nitrogen atoms, has emerged as a "privileged scaffold" in drug discovery.[1][2] Its remarkable stability under various chemical conditions, coupled with its unique electronic properties, allows it to serve as a versatile building block for a wide array of therapeutic agents.[1][3] Triazole exists in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, both of which are prominently featured in numerous clinically approved drugs.[2][4] The triazole moiety is not merely a passive linker; its nitrogen atoms can act as hydrogen bond acceptors and donors, and the ring itself can engage in dipole-dipole and π-π stacking interactions, enhancing the binding affinity of a molecule to its biological target.[1][5] Furthermore, its polar nature can improve the solubility and overall pharmacological profile of a drug candidate.[6][7]

This guide provides an in-depth exploration of the diverse applications of novel triazole compounds across various therapeutic areas, delves into the mechanistic principles behind their activity, and offers practical, field-proven experimental protocols for their synthesis and evaluation.

The Versatility of the Triazole Core in Drug Design

The success of the triazole scaffold in medicinal chemistry can be attributed to several key features:

-

Bioisosterism: The triazole ring is an excellent bioisostere for other chemical groups, such as amide, ester, and carboxyl groups, as well as other five-membered heterocycles.[1][8] This allows for the strategic replacement of metabolically labile groups to improve a compound's pharmacokinetic properties without sacrificing its biological activity.[1]

-

Pharmacophoric Properties: The triazole nucleus itself can act as a key pharmacophore, directly interacting with biological targets like enzymes and receptors.[7][9] Its ability to form multiple non-covalent interactions is crucial for high-affinity binding.[3]

-

Synthetic Accessibility: The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazole derivatives.[5][10] This highly efficient and regioselective reaction allows for the rapid assembly of diverse molecular libraries, accelerating the drug discovery process.[5]

Therapeutic Applications of Novel Triazole Compounds

Triazole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their development as antifungal, anticancer, antiviral, and antibacterial agents, among others.[3][11][12]

Antifungal Agents: A Legacy of Success

The most well-established application of triazoles is in the treatment of fungal infections.[13][14] Triazole antifungals, such as fluconazole and voriconazole, are mainstays in clinical practice.[14][15]

Mechanism of Action: Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[13][15][16] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[17][18] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and ultimately leads to fungal cell death.[15][16]

Caption: Triazole compounds as kinase inhibitors in anticancer therapy.

Antiviral and Antibacterial Agents

The structural diversity of triazoles has also led to their investigation as antiviral and antibacterial agents. [19][20]Ribavirin, a 1,2,4-triazole derivative, is a broad-spectrum antiviral drug. [6]In the antibacterial realm, researchers are exploring triazole hybrids with existing antibiotics to combat the growing threat of drug resistance. [20]

Case Study: A Representative Experimental Workflow

This section outlines a typical workflow for the synthesis and in vitro evaluation of a novel triazole compound as a potential anticancer agent.

Synthesis Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles. [21][22][23] Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole derivative from an aryl azide and a terminal alkyne.

Materials:

-

Aryl azide (1.0 eq)

-

Terminal alkyne (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.10 eq)

-

Solvent: t-Butanol/Water (1:1 mixture)

-

Stirring plate and magnetic stir bar

-

Round-bottom flask

-

Thin-layer chromatography (TLC) apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the aryl azide and terminal alkyne in the t-butanol/water solvent mixture.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

Initiation of Reaction: Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution. The reaction is typically carried out at room temperature. [21]4. Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting materials are consumed.

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. [21]